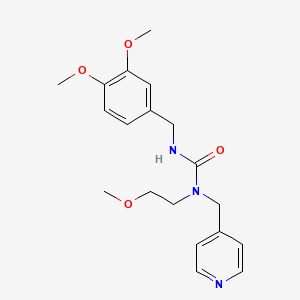
3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Quinazolinones have been synthesized and evaluated for their antimicrobial properties. For instance, a study involving the synthesis of novel isoxazole coupled quinazolin-4(3H)-one derivatives found these compounds to exhibit a range of biological activities, including antimicrobial effects. Such derivatives were characterized and tested, revealing mild to good antimicrobial activity, with specific compounds showing significant potential due to their low to moderate ulcer index, indicating their safety profile for further exploration as antimicrobial agents (Saravanan et al., 2013).
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been identified for their analgesic and anti-inflammatory properties. A synthesis of new 3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives demonstrated that some of these compounds were as effective as phenylbutazone in various tests for analgesic and anti-inflammatory activities. These derivatives exhibited a very low ulcerogenic effect, highlighting their potential for further development into safe and effective analgesic and anti-inflammatory drugs (Daidone et al., 1999).
Anticancer Properties
Research into quinazolinone derivatives has extended into the exploration of their anticancer properties. Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and their antimicrobial activities evaluated, with preliminary bioassays indicating that some compounds possessed good antimicrobial activities. This research suggests the potential for these compounds to be developed further as anticancer agents, given the importance of antimicrobial activity in cancer treatment (Yan et al., 2016).
Corrosion Inhibition
Quinazolinone derivatives have found application in the field of corrosion inhibition. A study focused on the synthesis and characterization of novel quinazolinone derivatives for their potential use as corrosion inhibitors for mild steel in acidic media. These derivatives demonstrated high efficiency in protecting mild steel against corrosion, making them valuable in industrial applications where corrosion resistance is crucial (Errahmany et al., 2020).
Propiedades
IUPAC Name |
3-(3-methylbutyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16(2)13-14-27-23(28)19-11-7-8-12-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-9-5-4-6-10-18/h4-12,16H,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJOVDJBTLVOQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

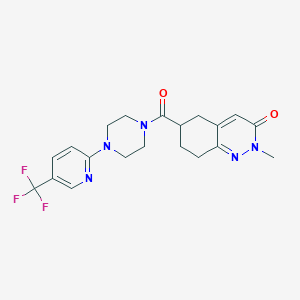
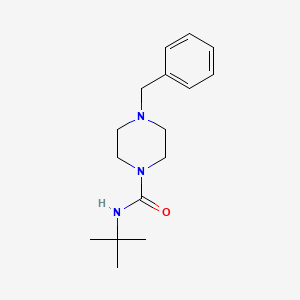
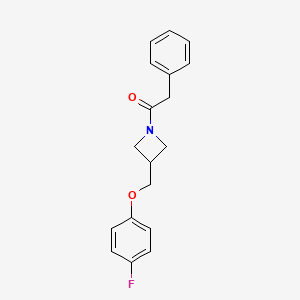

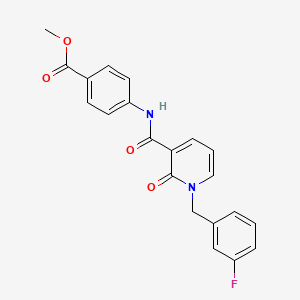

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372871.png)
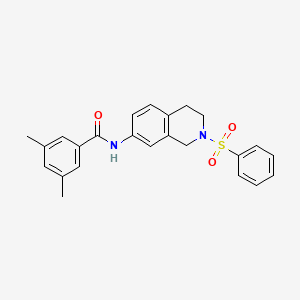
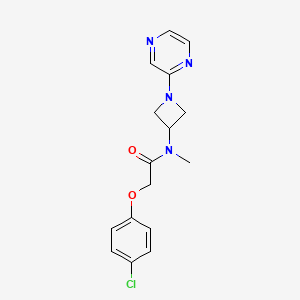
![ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372875.png)
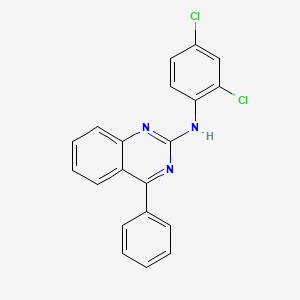
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2372878.png)
